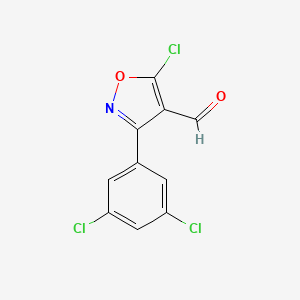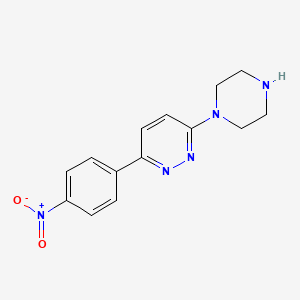
(2E)-1-(4-Ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(4-Ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one, commonly referred to as EFPF, is a compound belonging to the class of organic compounds known as enones. Enones are characterized by the presence of a carbon-carbon double bond between two carbonyl groups. EFPF is a particularly interesting compound due to its unique structure and the various biological activities it has been shown to possess.
Applications De Recherche Scientifique
EFPF has been studied extensively for its potential biological activities. It has been found to possess anti-inflammatory, anti-allergic, and anti-bacterial properties, making it a potential candidate for the development of new drugs. Additionally, EFPF has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
Mécanisme D'action
The exact mechanism of action of EFPF is not yet fully understood, however, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and the immune response. Additionally, EFPF has been shown to interact with certain receptors in the body, which can lead to the inhibition of certain cellular processes.
Biochemical and Physiological Effects
EFPF has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and the immune response, as well as to interact with certain receptors in the body. Additionally, EFPF has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The use of EFPF in laboratory experiments is advantageous due to its low cost and availability. Additionally, EFPF is relatively stable and can be stored for long periods of time without significant degradation. However, there are certain limitations associated with the use of EFPF in laboratory experiments. For example, due to its chemical structure, EFPF can be toxic in high concentrations and should be handled with care. Additionally, EFPF can interact with other compounds and should be used with caution.
Orientations Futures
The potential applications of EFPF are vast and there are numerous directions for future research. Some potential future directions include further exploration of its anti-inflammatory, anti-allergic, and anti-bacterial properties, as well as its potential for use in the treatment of cancer. Additionally, further research could be conducted to explore the potential use of EFPF as a drug delivery system, as well as its potential for use in the development of new drugs. Finally, further research could be conducted to explore the potential of EFPF to interact with other compounds, as this could lead to the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of EFPF can be achieved through a two-step reaction. In the first step, 4-ethylphenylacetaldehyde is reacted with 3-fluorobenzaldehyde in the presence of a base such as potassium carbonate in aqueous ethanol. This reaction produces a compound known as 4-ethyl-3-fluorophenylacetaldehyde, which is then reacted with ethylmagnesium bromide in the presence of a base such as potassium carbonate in aqueous ethanol to produce EFPF.
Propriétés
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO/c1-2-13-6-9-15(10-7-13)17(19)11-8-14-4-3-5-16(18)12-14/h3-12H,2H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHXLMFQTNUPSL-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














